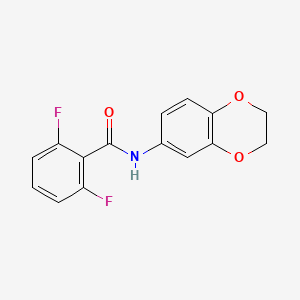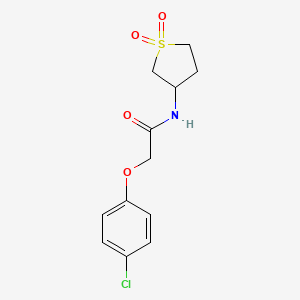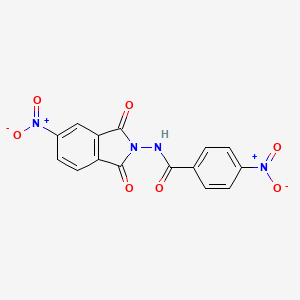
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential as an anti-parasitic agent. This compound belongs to the benzamide class of compounds and has been shown to have potent activity against a variety of parasitic organisms, including Trypanosoma cruzi, the causative agent of Chagas disease.
作用机制
The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is not completely understood. However, it is believed that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide targets the mitochondria of the parasite, leading to disruption of the electron transport chain and ultimately causing cell death.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been shown to have a variety of biochemical and physiological effects on parasitic organisms. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can inhibit the growth and replication of parasites, leading to decreased viability and eventual cell death. In vivo studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide can reduce parasitemia and improve survival in animal models of parasitic infection.
实验室实验的优点和局限性
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in lab experiments is its potent anti-parasitic activity. This makes it a useful tool for studying the biology and pathogenesis of parasitic organisms. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is its potential toxicity. Careful dose-response studies are required to determine the optimal concentration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide for use in lab experiments.
未来方向
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide. One area of interest is the development of new formulations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide that can improve its pharmacokinetic properties and increase its bioavailability. Another area of interest is the study of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide, which could lead to the development of new anti-parasitic agents. Finally, the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide in combination with other anti-parasitic agents is an area of active research.
合成方法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been described in several scientific publications. One method involves the reaction of 2,6-difluoroaniline with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide.
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide has been extensively studied for its potential as an anti-parasitic agent. In vitro studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is active against a variety of parasitic organisms, including Trypanosoma cruzi, Leishmania infantum, and Plasmodium falciparum. In vivo studies have also shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide is effective in treating infections caused by these parasites.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-9-4-5-12-13(8-9)21-7-6-20-12/h1-5,8H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBLHRZHTNTKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![1-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B4930765.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)

![4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B4930855.png)
![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)